molecular formula C13H10N2O3 B11942092 2-(m-Nitrobenzylideneamino)phenol CAS No. 5348-26-5

2-(m-Nitrobenzylideneamino)phenol

Cat. No.: B11942092
CAS No.: 5348-26-5
M. Wt: 242.23 g/mol
InChI Key: DMQAKUSKPGNNGO-UHFFFAOYSA-N
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Description

2-(m-Nitrobenzylideneamino)phenol is an organic compound with the molecular formula C13H10N2O3. It is a Schiff base derived from the condensation of 2-aminophenol and m-nitrobenzaldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Nitrobenzylideneamino)phenol typically involves the condensation reaction between 2-aminophenol and m-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(m-Nitrobenzylideneamino)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(m-Nitrobenzylideneamino)phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential antibacterial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 2-(m-Nitrobenzylideneamino)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect biological pathways and enzyme activities, leading to its observed bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(m-Nitrobenzylideneamino)phenol is unique due to its specific structural configuration, which combines a phenolic group with a nitro-substituted benzylideneamino moiety.

Properties

CAS No.

5348-26-5

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

2-[(3-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C13H10N2O3/c16-13-7-2-1-6-12(13)14-9-10-4-3-5-11(8-10)15(17)18/h1-9,16H

InChI Key

DMQAKUSKPGNNGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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